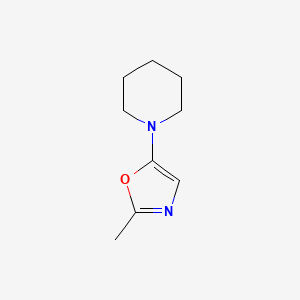

2-Methyl-5-(piperidin-1-yl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-piperidin-1-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-8-10-7-9(12-8)11-5-3-2-4-6-11/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRFQCMLQVEQNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 5 Piperidin 1 Yl Oxazole and Its Analogs

Precursor Synthesis and Starting Material Considerations for Oxazole (B20620) Ring Formation

The successful synthesis of the 2-Methyl-5-(piperidin-1-yl)oxazole core is critically dependent on the strategic selection and preparation of appropriate starting materials. The choice of precursors is dictated by the specific cyclization strategy employed for the construction of the oxazole ring.

For pathways involving the formation of the 5-amino functionality after the ring is formed, a key precursor is a 2-methyloxazole bearing a leaving group, such as a halogen, at the 5-position. This intermediate, 5-halo-2-methyloxazole, can then undergo nucleophilic substitution or metal-catalyzed amination.

Alternatively, strategies that build the oxazole ring with the nitrogen-containing substituent already in place rely on different sets of precursors. For instance, the Robinson-Gabriel synthesis requires a 2-acylamino-ketone. wikipedia.orgsynarchive.com In the context of the target molecule, this would necessitate a precursor like N-(1-amino-1-oxopropan-2-yl)piperidine-1-carboxamide, which is not a trivial starting material.

A more direct approach to a 5-amino-substituted oxazole might involve precursors suitable for a multicomponent reaction. For example, a novel three-component synthesis of 5-aminooxazoles has been reported, highlighting the versatility of convergent strategies.

The Van Leusen oxazole synthesis provides a powerful route to 5-substituted oxazoles, starting from an aldehyde and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org To incorporate the methyl group at the 2-position, a modified TosMIC reagent or a different synthetic strategy would be necessary, as the classical Van Leusen reaction typically utilizes TosMIC to form the C4 and C5 atoms of the ring from an aldehyde. wikipedia.orgorganic-chemistry.org

The Fischer oxazole synthesis utilizes a cyanohydrin and an aldehyde. nih.gov For a 2-methyl-5-piperidyl substituted oxazole, this would conceptually involve acetaldehyde (B116499) cyanohydrin and a piperidine-containing aldehyde derivative, though this route is less common for 5-aminooxazoles.

The following table summarizes key starting materials and the synthetic strategies they are suited for:

| Starting Material Class | Key Precursor Example | Target Ring Position(s) | Applicable Synthesis Strategy |

| α-Acylamino-ketones | N-(1-oxopropan-2-yl)piperidine-1-carboxamide | C2, C4, C5, N3, O1 | Robinson-Gabriel Synthesis |

| Aldehydes & Isocyanides | Piperidine-1-carbaldehyde & Ethyl isocyanoacetate | C4, C5 | Van Leusen-type Synthesis |

| Halogenated Oxazoles | 5-Bromo-2-methyloxazole & Piperidine (B6355638) | C5-substituent | Palladium-Catalyzed Amination |

| Cyanohydrins & Aldehydes | Acetaldehyde Cyanohydrin & Piperidine-1-carbaldehyde | C2, C5 | Fischer Oxazole Synthesis |

Classical Cyclization Reactions for Oxazole Ring Construction

Classical methods for heterocycle synthesis remain fundamental in organic chemistry for their reliability and broad applicability. The construction of the oxazole ring can be efficiently achieved through several named reactions, including the Robinson-Gabriel, Fischer, and Van Leusen syntheses.

Robinson-Gabriel Synthesis and its Variants

The Robinson-Gabriel synthesis is a robust method for forming oxazoles through the cyclodehydration of 2-acylamino-ketones. wikipedia.orgsynarchive.com This reaction is typically catalyzed by strong dehydrating agents such as sulfuric acid, phosphorus pentoxide, or trifluoromethanesulfonic acid. wikipedia.org The general mechanism involves the intramolecular condensation of the enol or enolate of the ketone onto the amide carbonyl, followed by dehydration to yield the aromatic oxazole ring.

For the synthesis of this compound, the requisite precursor would be N-(1-(piperidin-1-yl)-1-oxopropan-2-yl)acetamide. The synthesis of this specific precursor can be challenging. However, the general applicability of the Robinson-Gabriel synthesis has been expanded through various modifications, including solid-phase syntheses and one-pot procedures combining Friedel-Crafts acylation with the cyclodehydration step. wikipedia.orgidexlab.com

A notable extension allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. This involves the side-chain oxidation of β-keto amides followed by cyclodehydration. wikipedia.org

Fischer Oxazole Synthesis Approaches

Discovered by Emil Fischer in 1896, this method synthesizes 2,5-disubstituted oxazoles from the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous acid, typically dry hydrogen chloride. nih.gov The reaction proceeds via a dehydration mechanism under mild conditions. nih.gov

The mechanism involves the initial formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde. A subsequent SN2 attack, loss of water, and tautomerization lead to a chloro-oxazoline intermediate, which then eliminates HCl to form the final oxazole product. nih.gov

To apply this method to this compound, one would conceptually start with acetaldehyde cyanohydrin and piperidine-1-carbaldehyde. While effective for aryl and alkyl substituents, its application for direct introduction of an amino group at the 5-position is less documented and may be complicated by the basicity of the piperidine moiety interfering with the acidic reaction conditions.

Van Leusen Oxazole Synthesis and Related Protocols

The Van Leusen oxazole synthesis is a highly versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org The reaction is base-catalyzed and proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole. organic-chemistry.orgorganic-chemistry.org

The key steps of the mechanism are:

Deprotonation of TosMIC by a base (e.g., K2CO3, t-BuOK) to form a nucleophilic carbanion. nrochemistry.com

Nucleophilic attack of the carbanion on an aldehyde. nrochemistry.com

Intramolecular cyclization (5-endo-dig) to form a 5-membered ring intermediate. wikipedia.org

Elimination of the tosyl group to afford the 5-substituted oxazole. wikipedia.org

While the classic Van Leusen reaction yields oxazoles unsubstituted at the 2-position, modifications exist. For instance, using an aldimine (formed from an aldehyde and a primary amine) instead of an aldehyde leads to the synthesis of imidazoles. wikipedia.orgorganic-chemistry.org The synthesis of 2,5-disubstituted oxazoles via this route is not direct. A plausible strategy for synthesizing the target compound would involve forming a 5-(piperidin-1-yl)oxazole using piperidine-1-carbaldehyde and TosMIC, followed by functionalization at the C2 position. However, direct C-H activation or lithiation at the 2-position of an oxazole can be challenging.

Contemporary Metal-Catalyzed Strategies for Oxazole Substitution

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve selective and efficient bond formations. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions are particularly powerful for introducing the piperidinyl moiety onto a pre-formed oxazole core.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl or heteroaryl halides (or triflates). nih.gov This reaction is highly relevant for the synthesis of the target compound, providing a direct route to install the piperidine group at the 5-position of a 2-methyloxazole ring.

The general transformation is as follows:

5-Halo-2-methyloxazole + Piperidine --(Pd catalyst, Ligand, Base)--> this compound

This approach requires the synthesis of a 5-halo-2-methyloxazole precursor. The success of the coupling reaction is highly dependent on the choice of catalyst system. Key components and their roles are summarized below:

| Component | Example(s) | Role |

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | The active catalyst source. |

| Ligand | P(tBu)3, BINAP, X-Phos | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Deprotonates the amine, activates the catalyst. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

Studies on the amination of five-membered heterocyclic halides have shown that these reactions can be challenging due to the electronic properties and potential instability of the heterocyclic ring. nih.govnih.gov However, the development of specialized bulky electron-rich phosphine ligands has significantly broadened the scope of this transformation to include substrates like oxazoles. For instance, successful Pd-catalyzed C-N coupling of base-sensitive five-membered heteroarenes with secondary amines like piperidine has been reported using specific catalyst systems under optimized conditions. nih.gov This method represents a highly efficient and modular strategy for the final step in the synthesis of this compound and its analogs.

Copper-Mediated Reactions

Copper catalysis has emerged as a powerful tool in the synthesis of oxazoles due to its low cost, abundance, and versatile reactivity. A notable copper-catalyzed approach is the aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen. organic-chemistry.org This method offers high atom economy and proceeds under mild conditions with good functional group tolerance. organic-chemistry.org The reaction involves the activation of dioxygen and oxidative C-H bond functionalization. organic-chemistry.org

Another innovative strategy involves the use of a copper(II) complex immobilized on magnetic nanoparticles (Fe3O4@SiO2-Bipyridine-CuCl2) as a heterogeneous catalyst. jsynthchem.com This nanocatalyst facilitates the condensation of benzamides with 2-bromoacetophenone derivatives in ethanol under reflux conditions, affording oxazole derivatives in high yields. jsynthchem.com A key advantage of this method is the easy recovery and reusability of the catalyst for several cycles without a significant loss of activity. jsynthchem.com

The optimization of reaction conditions is crucial for maximizing the yield and efficiency of copper-catalyzed oxazole synthesis. Studies have shown that the choice of catalyst, solvent, temperature, and additives can significantly impact the outcome. For instance, in the synthesis of oxazoles from benzoyl azide and phenylacetylene, a dicationic binuclear Cu(I) complex was found to be an effective pre-catalyst. researchgate.net The optimal conditions were determined to be a solvent-free (neat) reaction at 60°C, which provided better conversions compared to reactions performed in various solvents or at different temperatures. researchgate.net It was also observed that commercially available copper(I) salts like CuCl and CuI were ineffective, highlighting the importance of the ligand attached to the copper center in accelerating the reaction. researchgate.net

Table 1: Optimization of Copper-Catalyzed Oxazole Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 3a (10) | Neat | 60 | 77 |

| 2 | 3a (10) | Neat | 25 | 13 |

| 3 | 3a (10) | Neat | 40 | 31 |

| 4 | 3a (10) | Neat | 80 | 60 |

| 5 | 3a (2) | Neat | 60 | 36 |

| 6 | 3a (5) | Neat | 60 | 51 |

| 7 | CuCl (10) | Neat | 60 | No Reaction |

| 8 | CuI (10) | Neat | 60 | No Reaction |

Gold-Catalyzed Cycloisomerization

Gold catalysts, known for their ability to activate alkynes, have been effectively employed in the synthesis of oxazoles through the cycloisomerization of N-propargylamides. frontiersin.org This methodology provides a direct route to the oxazole core. A combination of gold catalysis and radical chemistry has been developed for the synthesis of 5-oxazole ketones from internal N-propargylamides. organic-chemistry.orgnih.govfigshare.com This reaction utilizes an oxidant like 4-MeO-TEMPO and proceeds under mild conditions with excellent functional group compatibility. organic-chemistry.orgnih.govfigshare.com Mechanistic studies suggest the formation of a vinyl-gold intermediate, which is then trapped by a radical species. organic-chemistry.org The substrate scope of this reaction is influenced by electronic effects, with electron-withdrawing groups on the N-propargylamide generally leading to higher yields. organic-chemistry.org

Regioselective Functionalization Techniques for Piperidine Ring Integration

The introduction of a piperidine ring at the C5 position of the oxazole core requires regioselective synthetic strategies. One such approach involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.gov While this method has been demonstrated for the synthesis of 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the principle can be extended to the synthesis of 5-(piperidin-1-yl)oxazoles. nih.gov The regioselectivity of the cyclization is a key aspect of this transformation.

One-Pot and Multicomponent Reaction (MCR) Approaches

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity for the synthesis of complex molecules like this compound. The van Leusen oxazole synthesis is a well-established MCR that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the formation of the oxazole ring from aldehydes. nih.gov This reaction can be performed in a one-pot manner and has been adapted for the synthesis of a wide variety of substituted oxazoles. nih.gov For instance, 4,5-disubstituted oxazoles can be synthesized in a one-pot reaction using TosMIC, various aldehydes, and aliphatic halides in an ionic liquid as the solvent. nih.gov

MCRs involving aminoazoles, carbonyl compounds, and CH-acids are also powerful tools for the diversity-oriented synthesis of heterocyclic compounds. frontiersin.org These reactions can be tailored to produce a wide range of substituted oxazoles by carefully selecting the starting materials and reaction conditions.

Stereoselective Synthesis Considerations for Chiral Derivatives

The synthesis of chiral derivatives of this compound, where stereocenters may be present on the piperidine ring or on substituents, requires stereoselective synthetic methods. Asymmetric synthesis of oxazoles can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. slideshare.net For instance, the diastereoselective synthesis of chiral methyl 2-piperidin-2-ylpropanoates provides a potential route to enantiomerically enriched piperidine precursors that could be incorporated into the oxazole structure. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its analogs. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and the nature and stoichiometry of reactants and additives.

In copper-catalyzed reactions, the ligand coordinated to the copper center can have a profound effect on the catalytic activity. researchgate.net Similarly, in gold-catalyzed cycloisomerizations, the choice of the gold precursor and any additives can influence the reaction efficiency. organic-chemistry.org Temperature is another critical factor; for example, in some copper-catalyzed oxazole syntheses, increasing the temperature from 25°C to 60°C significantly improves the yield. researchgate.net The concentration of reactants and the order of addition can also be crucial, particularly in one-pot and multicomponent reactions, to minimize side reactions and maximize the formation of the desired product.

Table 2: Effect of Temperature on Copper-Catalyzed Oxazole Synthesis Yield

| Temperature (°C) | Yield (%) |

|---|---|

| 25 | 13 |

| 40 | 31 |

| 60 | 77 |

| 80 | 60 |

Green Chemistry Approaches in Oxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including oxazoles, to develop more environmentally benign and sustainable processes. Key green approaches include the use of microwave irradiation and ultrasound as alternative energy sources.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, a related class of heterocycles. researchgate.net This technique can also be applied to the synthesis of oxazoles, often leading to cleaner reactions with easier work-up procedures. ijpsonline.com For instance, the microwave-assisted van Leusen synthesis has been reported for the efficient preparation of oxazole derivatives. nih.gov

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to promote chemical reactions. nih.gov This method can enhance reaction rates and yields, often under milder conditions than conventional heating. nih.gov The synthesis of various azole derivatives, including oxazoles, has been successfully achieved using ultrasound irradiation. ijpsonline.comsciforum.net The combination of microwave and ultrasound (SMUI) has been shown to be a particularly effective method for promoting heterocyclization reactions, leading to significant reductions in reaction times. sciforum.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including oxazoles.

In the context of oxazole synthesis, microwave irradiation facilitates the [3+2] cycloaddition reaction, a key step in forming the oxazole ring. For instance, a one-pot, microwave-assisted synthesis of 5-substituted oxazoles has been developed using the reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC). acs.org The use of microwave heating at 65 °C significantly accelerates the reaction, allowing for the formation of 5-phenyl oxazole in 96% yield in just 8 minutes. acs.org This methodology demonstrates considerable potential for large-scale synthesis, as a gram-scale reaction also proceeded with high efficiency. acs.org The van Leusen oxazole synthesis, a cornerstone reaction utilizing TosMIC, has also been adapted for microwave-assisted conditions, enabling the rapid and high-yield synthesis of various 5-aryl-1,3-oxazoles. nih.gov Additionally, microwave assistance has proven effective in synthesizing quinoline thiosemicarbazones that feature a piperidine moiety, achieving excellent yields in the condensation reaction. nih.govmdpi.com

| Method | Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Aryl aldehyde, TosMIC, K3PO4 | 65 °C, 350 W, Isopropanol | 8 min | 96% | acs.org |

| Conventional Heating | Aryl aldehyde, TosMIC, K3PO4 | Reflux, Isopropanol | 2.5 h | 82% | acs.org |

| Microwave-Assisted | 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, Hippuric acid | Microwave Irradiation | Shorter Reaction Time | Higher Overall Yield | researchgate.net |

| Conventional Heating | 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, Hippuric acid | Oil bath, 100 °C | 2.5 - 4 h | Lower Overall Yield | researchgate.net |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of sound waves in the ultrasonic frequency range to induce acoustic cavitation in the reaction medium. researchgate.net This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. This green chemistry approach offers advantages such as improved reaction efficiency, cost-effectiveness, and environmental sustainability. researchgate.net

The application of sonochemistry has been shown to enhance the synthesis of various N- and O-azoles, with studies indicating improved outcomes compared to conventional methods. researchgate.net For example, the synthesis of 1,5-disubstituted tetrazoles, another class of five-membered heterocycles, was achieved in low to good yields through a one-pot Ugi-azide reaction under ultrasound irradiation at room temperature. mdpi.com This method highlights the utility of ultrasound in promoting multi-component reactions under mild conditions. mdpi.com Similarly, an eco-friendly, ultrasound-assisted synthesis of 2,4-substituted 1,5-benzothiazepine derivatives has been reported, which proceeds at room temperature with significantly reduced reaction times. sciforum.net The synthesis of piperidine-based heterocycles has also been achieved using ultrasonic irradiation as an eco-friendly method. nih.gov These examples underscore the potential of ultrasound to facilitate the synthesis of complex heterocyclic structures, including analogs of this compound, with high efficiency and under environmentally benign conditions.

| Target Heterocycle | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| 1,5-Disubstituted Tetrazoles | Ugi-Azide Reaction | Mild conditions (room temp), one-pot synthesis | mdpi.com |

| 5-Substituted 1,3,4-oxadiazole-2-thiols | Cyclization | Low-solvent, acid/base-free, good to excellent yields | nih.gov |

| 1,5-Benzothiazepines | Condensation/Cyclization | Room temperature, reduced time, high acceleration rate | sciforum.net |

| Piperidine-based heterocycles | Multi-component synthesis | Eco-friendly, potential for potent antitumor agents | nih.gov |

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electrical current to drive reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. This approach can lead to unique reactivity and selectivity.

A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition strategy has been developed for the synthesis of oxazoles. rsc.org This method utilizes abundant and inexpensive carboxylic acids and isocyanides as starting materials. The reaction is performed in a sustainable catalytic system without the use of transition metals or toxic oxidants. rsc.org Mechanistic studies indicate that an acyloxyphosphonium ion is generated as a key intermediate via anodic oxidation, which then undergoes nucleophilic substitution and cycloaddition with the isocyanide to form the oxazole ring. rsc.org This electrochemical approach demonstrates good functional group tolerance and is scalable, highlighting its potential for broader application in the synthesis of diverse oxazole derivatives. rsc.org While not specific to the target compound, this method provides a template for the electrochemical synthesis of 5-substituted oxazoles.

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Phosphine-mediated deoxygenative [3+2] cycloaddition | rsc.org |

| Starting Materials | Carboxylic acids, Isocyanides | rsc.org |

| Key Advantages | Avoids transition metals and toxic oxidants; sustainable catalytic system | rsc.org |

| Key Intermediate | Acyloxyphosphonium ion generated via anodic oxidation | rsc.org |

Use of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of "green" solvents that have gained attention for their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. nih.govnih.gov ILs are salts with melting points below 100 °C, composed of organic cations and organic or inorganic anions. tue.nl DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which form a eutectic mixture with a melting point much lower than that of the individual components. nih.gov

These solvents serve as alternative reaction media that can enhance reaction rates and selectivity. In the context of oxazole synthesis, both ILs and DESs have been employed to facilitate the formation of the heterocyclic ring. researchgate.net Their use aligns with the principles of green chemistry by replacing volatile and often toxic organic solvents. While ILs are primarily characterized by ionic bonds, DESs are defined by hydrogen bonding interactions. nih.gov The transition between these two solvent types can be achieved, for example, by the addition of a hydrogen bond donor like acetic acid to an ionic liquid such as 1-ethyl-3-methylimidazolium chloride (EMIMCl). tue.nl The application of these neoteric solvents provides a promising avenue for developing more sustainable synthetic routes to oxazole analogs.

| Property | Ionic Liquids (ILs) | Deep Eutectic Solvents (DESs) | Reference |

|---|---|---|---|

| Composition | Composed of cations and anions (ions only) | Mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) | nih.gov |

| Primary Interaction | Electrostatic / Ionic bonds | Hydrogen bonds | nih.gov |

| Advantages | Low vapor pressure, high thermal stability, tunable properties | Often biodegradable, low cost, simple preparation | mdpi.com |

| Application in Synthesis | Used as catalysts and environmentally benign solvents | Greener alternative to ILs and traditional solvents | researchgate.netmdpi.com |

Continuous Flow Synthesis Techniques

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and improved scalability and reproducibility. researchgate.net

A fully automated, multipurpose mesofluidic flow reactor has been developed for the rapid synthesis of 4,5-disubstituted oxazoles. durham.ac.uk This system allows for on-demand synthesis and rapid screening of reaction parameters. Using this platform, a diverse set of 25 different oxazoles were prepared in high yields (83-99%) and purity (>98%). durham.ac.uk The setup can be easily scaled to produce gram quantities of material by adjusting the dimensions of the packed-bed columns containing solid-supported reagents. durham.ac.uk For example, heating the solution to 85 °C as it passed through a column containing a polymer-supported base was found to be optimal for achieving high yields. durham.ac.uk Continuous flow techniques also enhance safety, particularly when dealing with hazardous intermediates like diazoalkanes, by ensuring they are generated and consumed immediately in situ. mit.edu This methodology represents a powerful tool for the efficient and safe production of this compound and its analogs.

| Compound | Substituents | Isolated Yield | Reference |

|---|---|---|---|

| Oxazole 1 | R1=Ph, R2=Me | 99% | durham.ac.uk |

| Oxazole 2 | R1=4-MeOPh, R2=Me | 98% | durham.ac.uk |

| Oxazole 3 | R1=4-FPh, R2=Me | 99% | durham.ac.uk |

| Oxazole 4 | R1=2-Thienyl, R2=Me | 96% | durham.ac.uk |

| Oxazole 5 | R1=Ph, R2=Et | 98% | durham.ac.uk |

Mechanistic Investigations of Chemical Transformations Involving 2 Methyl 5 Piperidin 1 Yl Oxazole

Reaction Mechanism Elucidation for Oxazole (B20620) Ring Formation

The formation of the 5-substituted oxazole core of 2-Methyl-5-(piperidin-1-yl)oxazole can be effectively achieved through the Van Leusen oxazole synthesis. organic-chemistry.orgnih.gov This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to construct the heterocyclic ring. organic-chemistry.orgwikipedia.orgnrochemistry.com For the synthesis of the title compound, the reaction would likely involve acetaldehyde (B116499) and a piperidine-substituted TosMIC derivative or, more commonly, a multi-component reaction.

A plausible mechanism, based on the Van Leusen three-component reaction, would start with the reaction between piperidine (B6355638) and acetaldehyde to form an enamine. The enamine then acts as the nucleophile. The generally accepted mechanism for the subsequent oxazole formation proceeds as follows:

Deprotonation of TosMIC: A base removes the acidic proton from the methylene (B1212753) group of TosMIC, which is positioned between the electron-withdrawing sulfonyl (tosyl) and isocyanide groups, creating a nucleophilic carbanion. organic-chemistry.org

Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbon of an aldehyde (in this case, acetaldehyde).

Intramolecular Cyclization: The resulting alkoxide intermediate undergoes a 5-endo-dig cyclization, where the oxygen atom attacks the electrophilic carbon of the isocyanide group to form a five-membered oxazoline (B21484) intermediate. wikipedia.org

Elimination: The presence of the tosyl group as an excellent leaving group facilitates a base-promoted elimination. organic-chemistry.org This step results in the aromatization of the ring, yielding the final 5-substituted oxazole product. nih.gov

This synthetic route is highly valued for its efficiency in creating substituted oxazoles from readily available starting materials. nih.gov

Reactivity of the Oxazole Heterocycle in this compound

The chemical reactivity of the oxazole ring in this compound is profoundly influenced by its substituents. The piperidine group at the C5 position acts as a powerful electron-donating group, while the methyl group at C2 has a weaker electron-donating effect. This substitution pattern dictates the heterocycle's response to electrophiles, nucleophiles, and dienophiles.

Electrophilic Substitution Mechanisms on the Oxazole Ring

In general, electrophilic substitution on an unsubstituted oxazole ring is difficult due to the electron-withdrawing nature of the ring oxygen and nitrogen atoms. pharmaguideline.comyoutube.com However, the presence of a strong electron-donating group, such as the piperidine moiety in this compound, significantly activates the ring towards electrophilic attack. pharmaguideline.comnumberanalytics.com The piperidine substituent functions as an enamine, a powerful pi-donor that increases the electron density of the oxazole ring, particularly at the C4 position. masterorganicchemistry.com

The established reactivity order for electrophilic substitution on activated oxazoles is C4 > C5 > C2. pharmaguideline.com Given that the C5 position is already substituted, electrophilic attack is expected to occur predominantly at the C4 position.

Table 1: Predicted Electrophilic Substitution Reactions

| Reaction | Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Halogenation | NBS, NCS, or Br₂ | Br⁺, Cl⁺ | 4-Halo-2-methyl-5-(piperidin-1-yl)oxazole |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 4-Nitro-2-methyl-5-(piperidin-1-yl)oxazole |

| Vilsmeier-Haack Formylation | POCl₃, DMF | [CHCl=N(CH₃)₂]⁺ | 4-Formyl-2-methyl-5-(piperidin-1-yl)oxazole |

Nucleophilic Substitution Mechanisms on the Oxazole Ring

Nucleophilic substitution reactions are generally unfavorable on the oxazole ring unless a good leaving group is present. pharmaguideline.com The ring system is electron-rich, particularly with the piperidine substituent, which disfavors attack by nucleophiles. Furthermore, nucleophilic attack on an unsubstituted oxazole ring often leads to ring cleavage rather than substitution. pharmaguideline.com

For this compound, direct nucleophilic displacement of the piperidine group at C5 or the methyl group at C2 is highly unlikely as they are poor leaving groups. Substitution would only be feasible if one of the ring positions, particularly the electron-deficient C2 position, were first substituted with a halogen. For instance, if a 2-halo-5-(piperidin-1-yl)oxazole derivative were synthesized, it could potentially undergo nucleophilic substitution at the C2 position. pharmaguideline.com

Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. pharmaguideline.comnumberanalytics.com This reactivity is enhanced by electron-donating substituents, which lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. pharmaguideline.com The potent electron-donating piperidine group at the C5 position makes this compound a good candidate for such reactions.

The reaction involves the oxazole acting as a 4π component reacting with a 2π dienophile (e.g., an alkene or alkyne). The initial bicyclic adduct formed is often unstable and undergoes a retro-Diels-Alder reaction, typically involving the expulsion of a stable small molecule like a nitrile, to yield a new, more stable aromatic ring, such as a pyridine (B92270) or furan (B31954) derivative. pharmaguideline.comyoutube.com For example, reaction with an alkyne can lead to the formation of a substituted furan, while reaction with an alkene can ultimately yield a substituted pyridine.

Table 2: Potential Diels-Alder Reactions

| Dienophile | Initial Adduct | Final Product (after rearrangement) |

|---|---|---|

| Alkynes (e.g., Dimethyl acetylenedicarboxylate) | Bicyclic oxa-azanorbornadiene | Substituted Furan |

| Alkenes (e.g., N-Phenylmaleimide) | Bicyclic oxa-azanorbornene | Substituted Pyridine |

Reactivity of the Piperidine Moiety and its Influence on the Oxazole Core

This strong π-donation has several key consequences for the oxazole core:

Activation towards Electrophiles: As detailed in section 3.2.1, it dramatically increases the nucleophilicity of the oxazole ring, making electrophilic substitution at the C4 position feasible. masterorganicchemistry.com

Activation in Cycloadditions: It enhances the ring's capacity to act as a diene in Diels-Alder reactions (section 3.2.3). pharmaguideline.com

Beyond its electronic influence, the nitrogen atom of the piperidine ring retains its basic character. It can be protonated by strong acids to form a piperidinium (B107235) salt. pharmaguideline.com This protonation would, however, have a profound effect on the oxazole ring, as the positively charged piperidinium group would become a strong electron-withdrawing group, deactivating the ring towards electrophilic attack and cycloaddition.

Stability and Degradation Pathways in Chemical Environments

The stability of this compound is influenced by the chemical environment, particularly pH. While oxazoles are generally considered aromatic and stable, the enamine-like C5-piperidine linkage introduces a potential point of weakness. masterorganicchemistry.com

Enamines are known to be susceptible to hydrolysis under acidic conditions, reverting to a ketone and a secondary amine. masterorganicchemistry.com A similar degradation pathway can be proposed for this compound. In the presence of aqueous acid, the C4 position could be protonated, leading to an iminium ion intermediate. Subsequent attack by water would lead to the hydrolytic cleavage of the C5-N bond, causing the oxazole ring to open. This pathway is analogous to the observed instability and hydrolytic ring-opening of 5-hydroxyoxazole derivatives, which exist in equilibrium with their keto tautomers and are prone to degradation. nih.gov

Under strongly acidic conditions, the piperidine nitrogen will be protonated, forming a salt. pharmaguideline.com While this enhances water solubility, it also deactivates the ring, potentially slowing other reactions. Like many organic compounds, it may be sensitive to strong oxidizing agents, which could lead to ring cleavage. pharmaguideline.com

Role of Solvents and Catalysts in Directing Reaction Pathways

Solvents play a critical role in stabilizing transition states and intermediates, thereby influencing the activation energy of a reaction. In the context of synthesizing or modifying 2,5-disubstituted oxazoles, solvent polarity is a key determinant of reaction outcomes. For instance, in palladium-catalyzed cross-coupling reactions, a common method for functionalizing oxazole rings, the choice of solvent can direct the regioselectivity of arylation. Studies on related oxazole systems have shown that polar solvents can favor C-5 arylation, while nonpolar solvents tend to promote C-2 arylation. organic-chemistry.org Quantum chemistry studies have also highlighted that solvent effects, including polarity and hydrogen-bonding capabilities, can significantly alter the NMR chemical shifts of nitrogen in oxazole rings, indicating a strong interaction between the solvent and the heterocyclic system. nih.gov

Catalysts are indispensable in many chemical transformations involving oxazoles, enabling reactions that would otherwise be sluggish or unselective. A variety of transition metal catalysts, including those based on gold, copper, and ruthenium, have been employed in the synthesis of 2,5-disubstituted oxazoles. nih.govrsc.org For a compound like this compound, a catalyst can facilitate reactions at either the oxazole core or the piperidinyl substituent. For example, a plausible transformation could involve the dehydrogenation of the piperidine ring to the corresponding pyridine derivative, a reaction often catalyzed by palladium or ruthenium complexes.

The interplay between solvent and catalyst is crucial. A catalyst's activity and selectivity can be significantly modulated by the solvent. For instance, a calcium-based catalyst has been shown to be effective for the synthesis of 5-aminooxazoles in ethyl acetate (B1210297), highlighting a sustainable and efficient catalytic system. nih.gov The following table illustrates a hypothetical study on the effect of different solvent and catalyst systems on a representative transformation of this compound, such as a cross-coupling reaction.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | Toluene | 100 | 12 | 65 |

| 2 | Pd(PPh₃)₄ (5) | DMF | 100 | 12 | 85 |

| 3 | CuI (10) / L-proline (20) | DMSO | 80 | 24 | 78 |

| 4 | AuCl₃ (5) | Acetonitrile | 60 | 8 | 55 |

| 5 | [Rh(cod)Cl]₂ (2.5) | 1,4-Dioxane | 110 | 18 | 72 |

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic studies on the formation of oxazoles often reveal the reaction order with respect to the reactants and catalyst, providing clues about the rate-determining step. For example, in the synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanides, the reaction rate is dependent on the concentration of an in situ generated acylpyridinium salt. acs.orgnih.gov The reaction of oxazole derivatives with singlet oxygen has been investigated using density functional theory, revealing a pseudo-first-order reaction rate and highlighting the influence of substituents on the reaction kinetics. nih.gov

Thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation, can be determined through temperature-dependent kinetic studies. These parameters help to construct a detailed energy profile of the reaction. For instance, in the cationic ring-opening polymerization of 2-ethyl-2-oxazoline, a related heterocyclic compound, solvent properties were found to influence the activation energy and pre-exponential factor, with a strongly negative activation entropy indicating an associative propagation mechanism. acs.org

A hypothetical kinetic study for a reaction involving this compound, such as its N-alkylation, could be designed to determine the rate law and activation parameters. The table below presents plausible kinetic data for such a reaction.

| Entry | [Substrate] (M) | [Alkylating Agent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.1 x 10⁻⁵ |

Theoretical and Computational Chemistry Studies on 2 Methyl 5 Piperidin 1 Yl Oxazole

Quantum Chemical Approaches to Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic configuration and reactivity of molecules. For oxazole (B20620) derivatives, these approaches have been instrumental in predicting their behavior and properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of organic molecules. irjweb.com Studies on related oxazole structures often employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311G++(d,p) to optimize ground-state geometries and calculate various molecular properties. irjweb.com For instance, in a study on a similar heterocyclic system, DFT calculations were used to determine optimized structural parameters, which influence the attractive forces within the molecule. irjweb.com Smaller bond lengths generally indicate stronger forces of attraction between the atoms. irjweb.com DFT is also used to analyze vibrational frequencies and can be compared with experimental data from techniques like FT-IR spectroscopy to validate the computational model. ajchem-a.com In a related benzimidazole (B57391) derivative, DFT optimization revealed that the computationally derived structure was very similar to the conformation of a minor component observed in its crystal structure via X-ray crystallography. nih.gov

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are also employed to study molecular properties. While DFT has become more popular for its balance of accuracy and computational cost, ab initio calculations provide a foundational approach. irjweb.com Theoretical investigations, including both DFT and semi-empirical molecular orbital calculations, have been performed on complex molecules containing piperidine (B6355638) moieties to understand their electronic properties and relative energies in the ground state. unesp.br These calculations can determine properties such as the resultant dipole moment, which for one complex piperidine-containing molecule was calculated to be around 2.3 Debyes by DFT, indicating a molecule that may interact strongly with its environment, particularly in solution. unesp.br

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests that charge transfer can occur more readily within the molecule, indicating higher reactivity. irjweb.commalayajournal.org

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from these calculations. It illustrates the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. irjweb.commalayajournal.org Typically, regions of negative potential (often colored red) are susceptible to electrophilic attack, while positive potential regions (blue) are targets for nucleophiles. malayajournal.org For many heterocyclic compounds, electronegative atoms like oxygen and nitrogen are identified as potential electrophilic regions. irjweb.commalayajournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 1: Key Reactivity Indices Derived from FMO Analysis

| Reactivity Index | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. malayajournal.org |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Measures the tendency of electrons to escape from an equilibrium system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. irjweb.com |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. irjweb.com |

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure of 2-Methyl-5-(piperidin-1-yl)oxazole is not static. The piperidine ring typically adopts a stable chair conformation. nih.govbeilstein-journals.org In related crystal structures, substituted piperidinium (B107235) moieties are observed in this chair form, which minimizes steric strain. nih.govbeilstein-journals.org When attached to another ring system like oxazole, the substituent's position (axial vs. equatorial) is critical. In one analogue, the 1,2-oxazole ring was found to occupy an equatorial position on the piperidinium ring. nih.govbeilstein-journals.org

Computational studies on other substituted oxazoles have identified multiple low-energy conformers that differ in the orientation of their substituent groups relative to the oxazole ring. core.ac.uk These conformers are separated by specific energy barriers. For example, a study on methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate identified two primary conformers differing by only about 3.0 kJ mol⁻¹ in the gas phase, with an energy barrier of 8.6 kJ mol⁻¹ for interconversion. core.ac.uk Such small energy differences suggest that multiple conformations can coexist at room temperature.

Table 2: Example Conformational Data for a Substituted Oxazole

| Parameter | Value | Source |

| Conformer II Relative Energy | ~3.0 kJ mol⁻¹ | core.ac.uk |

| Interconversion Energy Barrier (II → I) | 8.6 kJ mol⁻¹ | core.ac.uk |

| Dihedral Angle (H-C-C-O) in a related piperidinium salt | 158° | nih.govbeilstein-journals.org |

Molecular Dynamics Simulations for Chemical Behavior in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a compound in a specific environment, such as in solution. For a molecule like this compound, MD simulations can reveal how it interacts with solvent molecules and explore its conformational flexibility. mdpi.com

In studies of similar piperidinyl-containing scaffolds, MD simulations have been used to analyze conformational stability. mdpi.com By tracking metrics like the Root Mean Square Deviation (RMSD) over a simulation timeframe (e.g., hundreds of nanoseconds), researchers can identify when the molecule reaches a stable conformational state. The simulations can also be subjected to cluster analysis, which groups the trajectory into representative structures, highlighting the most populated and energetically favorable conformations in a solvated environment. mdpi.com For example, in a simulation of a related inhibitor, analysis of a specific time frame (750–1150 ns) revealed five major conformational clusters, providing insight into its dynamic binding behavior. mdpi.com

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for predicting the pathways of chemical reactions, including the identification of intermediate structures and transition states. This is particularly useful in understanding the synthesis of heterocyclic compounds like oxazoles. For instance, the synthesis of oxazolo[5,4-d]pyrimidines involves a multi-step pathway where a 5-aminooxazole-4-carbonitrile (B1331464) is used as a versatile building block. nih.gov Computational modeling can elucidate the energetics of such ring-closure reactions.

Quantum chemical modeling has been used to study the formation of oxadiazoles, which are structurally related to oxazoles. researchgate.net Such studies can calculate the activation energies and reaction enthalpies for proposed synthetic steps, helping to rationalize experimental outcomes and predict the feasibility of different reaction pathways. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, which proceeds via a specific transition state structure. Understanding these transition states is key to optimizing reaction conditions and improving yields.

In Silico Design Principles for Chemical Transformations

The design of chemical transformations for a specific molecule like this compound can be significantly accelerated and refined through the application of in silico principles. These computational approaches allow for the prediction of reactivity, the exploration of reaction mechanisms, and the virtual screening of potential reactants and catalysts.

One of the primary in silico methods is the use of Quantitative Structure-Activity Relationship (QSAR) models . While often associated with predicting biological activity, QSAR can also be adapted to forecast chemical reactivity. For a series of related oxazole derivatives, a QSAR model could be developed to correlate structural features with reaction outcomes, such as yield or selectivity. nih.gov For instance, electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated using Density Functional Theory (DFT), can provide insights into the nucleophilic and electrophilic character of different sites on the this compound molecule. scholarsresearchlibrary.com

Molecular docking simulations, traditionally used in drug discovery to predict the binding of a ligand to a protein, can be repurposed to model the interaction of this compound with a catalyst's active site. ekb.egresearchgate.net This would be particularly valuable in designing stereoselective transformations. By understanding the preferred orientation of the substrate within the catalyst, researchers can computationally screen different catalyst scaffolds to identify those most likely to induce a desired stereochemical outcome.

Furthermore, in silico screening of virtual libraries of reactants can be performed. nih.gov For example, if a cross-coupling reaction is desired at a specific position on the oxazole ring, a virtual library of coupling partners (e.g., boronic acids, organozinc reagents) can be computationally evaluated for their predicted reactivity and potential side reactions with this compound. This pre-screening reduces the number of laboratory experiments required, saving time and resources.

The following table outlines key in silico approaches and their potential applications in designing chemical transformations for this compound:

| In Silico Approach | Application for this compound Transformations | Potential Insights |

| QSAR Modeling | Predicting reactivity for a series of related oxazole compounds. | Correlation of structural descriptors with reaction yields or rates. |

| Molecular Docking | Simulating the interaction with a catalyst for stereoselective synthesis. | Preferred binding modes and catalyst-substrate interactions. |

| Virtual Screening | Evaluating a library of potential reactants for a desired reaction. | Identification of promising reagents and prediction of side products. |

| DFT Calculations | Determining electronic properties like HOMO/LUMO energies and charge distribution. | Reactivity indices for different atomic sites on the molecule. |

By integrating these computational tools, a more rational and efficient approach to the chemical synthesis and modification of this compound can be achieved.

Theoretical Studies on Non-Covalent Interactions

Non-covalent interactions are fundamental in determining the physical properties of molecular solids, including crystal packing, melting point, and solubility. For this compound, a combination of hydrogen bonding, van der Waals forces, and potentially weaker C-H···π interactions are expected to play a crucial role in its condensed-phase behavior.

The oxazole ring is a five-membered aromatic heterocycle containing both a nitrogen and an oxygen atom. rroij.com The nitrogen atom can act as a hydrogen bond acceptor, while the oxygen, with its lone pairs, can also participate in various non-covalent interactions. The π-system of the oxazole ring could potentially engage in π-π stacking or C-H···π interactions with neighboring molecules.

Theoretical methods, particularly high-level quantum chemical calculations, can be employed to quantify the strength and nature of these non-covalent interactions. The interaction energies of different dimeric and larger cluster models of this compound can be calculated to understand the preferred modes of association. Analysis of the molecular electrostatic potential (MEP) surface can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrostatic interactions.

A summary of potential non-covalent interactions involving this compound is presented in the table below:

| Interacting Moiety on Molecule 1 | Interacting Moiety on Molecule 2 | Type of Non-Covalent Interaction |

| Piperidine C-H | Oxazole Nitrogen | C-H···N Hydrogen Bond |

| Piperidine C-H | Oxazole Oxygen | C-H···O Hydrogen Bond |

| Oxazole π-system | Oxazole π-system | π-π Stacking |

| Piperidine C-H | Oxazole π-system | C-H···π Interaction |

Understanding these non-covalent interactions is not only of academic interest but also has practical implications. For instance, in the context of materials science, controlling the crystal packing through the modulation of these weak interactions can lead to the development of materials with desired properties.

Strategies for Chemical Derivatization and Scaffold Modification of the 2 Methyl 5 Piperidin 1 Yl Oxazole Core

Modifications at the 2-Methyl Position of the Oxazole (B20620) Ring

The methyl group at the C2 position of the oxazole ring presents a site for functionalization. While direct modification of the methyl group can be challenging, alternative synthetic strategies allow for the introduction of a variety of substituents at this position. One common approach involves the use of different starting materials in the oxazole synthesis. For instance, instead of using a precursor that provides a methyl group, analogous reagents with different alkyl or aryl groups can be employed to generate 2-substituted-5-(piperidin-1-yl)oxazoles.

Displacement of a leaving group at the C2 position is another effective strategy. For example, a 2-phenylsulfonyl group can be displaced by organolithium reagents, enabling the introduction of various aryl, alkenyl, and alkyl substituents. nih.gov This method provides a versatile pathway to a wide array of 2,5-disubstituted oxazoles. nih.gov

| Starting Material/Reagent | Resulting C2-Substituent | Reaction Type |

| Acylating agent with R-group | R-group (alkyl, aryl) | Oxazole synthesis |

| Organolithium reagent (R-Li) | R-group (aryl, alkenyl, alkyl) | Nucleophilic displacement |

Substitutions on the Oxazole Ring at C4

The C4 position of the oxazole ring is another key site for modification. Electrophilic substitution on the oxazole ring generally occurs at the C5 position, but with appropriate directing groups or in specific substrates, substitution at C4 is achievable. tandfonline.com The reactivity of the C4 position is influenced by the substituents at C2 and C5. clockss.org

Recent advancements have demonstrated that 2,4-disubstituted oxazoles can be synthesized through various methods, including the reaction of diazoketones with amides catalyzed by copper(II) triflate. tandfonline.com Additionally, gold-catalyzed reactions have been developed for the synthesis of trisubstituted oxazoles, which can be designed to place specific groups at the C4 position. core.ac.uk These methods allow for the introduction of a range of functionalities, including aryl and alkyl groups, expanding the chemical diversity of the 2-methyl-5-(piperidin-1-yl)oxazole scaffold. tandfonline.comcore.ac.uk

| Reaction Type | Reagents | Resulting C4-Substituent |

| Copper-catalyzed reaction | Diazoketones, amides | Varied substituents |

| Gold-catalyzed synthesis | Electron-rich alkynes, amides | Aryl or alkyl groups |

Functionalization of the Piperidine (B6355638) Ring

The piperidine ring offers multiple opportunities for derivatization, which can significantly impact the pharmacological properties of the molecule. researchgate.netontosight.ai These modifications can be broadly categorized into N-substitutions and carbon-carbon bond formations on the ring itself. researchgate.netrsc.org

The nitrogen atom of the piperidine ring is a primary site for functionalization. wikipedia.org N-substitution can be readily achieved through various reactions, such as alkylation, acylation, and sulfonylation. These modifications can alter the basicity, lipophilicity, and steric profile of the molecule. For instance, the introduction of an N-(4-aminophenyl)piperidine tag has been used to improve the detection of organic acids in mass spectrometry, highlighting the utility of N-derivatization. nih.govrowan.edu The synthesis of N-substituted amide analogs has also been explored to probe spatial tolerance in biological targets. acs.org

Creating carbon-carbon bonds on the piperidine ring allows for the introduction of a wide range of substituents and the construction of more complex molecular architectures. rsc.org Methods for the α-functionalization of piperidines have been developed, including lithiation followed by Negishi cross-coupling. researchgate.net Asymmetric carbon-carbon bond-forming reactions at the 2-position of a piperidine skeleton have also been achieved using copper(II)-chiral oxazoline (B21484) catalysts. researchgate.net These strategies enable the stereoselective introduction of substituents, which is often crucial for biological activity. rsc.org

| Position | Reaction Type | Reagents/Catalysts | Introduced Group |

| N1 | Alkylation, Acylation, Sulfonylation | Alkyl halides, acyl chlorides, sulfonyl chlorides | Alkyl, acyl, sulfonyl groups |

| C2 | Lithiation/Negishi cross-coupling | Organozinc reagents, Pd catalyst | Aryl, vinyl groups |

| C2 | Asymmetric C-C bond formation | Cu(II)-chiral oxazoline catalyst, dimethyl malonate | Malonate group |

Heterocyclic Ring Expansion or Contraction from the Oxazole or Piperidine Core

Structural diversity can be further enhanced by altering the ring size of either the oxazole or piperidine core. Ring expansion of the oxazole can lead to the formation of larger heterocyclic systems. For example, certain reactions can transform oxazoles into pyridines. tandfonline.com

Conversely, ring contraction of the piperidine moiety can yield pyrrolidine (B122466) derivatives. Photomediated ring contraction of α-acylated piperidines has been reported to produce cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov Another approach involves the oxidative C(sp³)–N bond cleavage of N-benzoyl piperidines, followed by intramolecular C–N bond reformation to furnish N-benzoyl pyrrolidines. nih.gov These transformations provide access to novel scaffolds with potentially different biological activities.

| Original Ring | Transformation | Resulting Ring | Method |

| Oxazole | Ring Expansion | Pyridine (B92270) | Diels-Alder reaction |

| Piperidine | Ring Contraction | Pyrrolidine | Photomediated reaction, Oxidative cleavage |

Synthesis of Analogs with Varied Aromatic or Heteroaromatic Moieties

Replacing the oxazole or piperidine ring with other aromatic or heteroaromatic systems is a powerful strategy for generating structurally diverse analogs. For instance, the van Leusen oxazole synthesis is a versatile method that allows for the preparation of oxazoles with various substituents, including other heterocyclic cores like furan (B31954) or thiophene. nih.gov This approach enables the synthesis of molecules where the piperidine ring is attached to a different five-membered heterocycle.

Similarly, the piperidine ring can be substituted with other cyclic amines or aromatic rings to explore the structure-activity relationship. The synthesis of 2,5-disubstituted oxazoles has been achieved with various aryl and heteroaryl groups, demonstrating the feasibility of incorporating a wide range of moieties. nih.gov These modifications can significantly alter the electronic and steric properties of the molecule, leading to new pharmacological profiles.

| Modification | Synthetic Approach | Examples of New Moieties |

| Replacement of Oxazole | van Leusen Reaction | Furan, Thiophene |

| Replacement of Piperidine | Attachment to different cyclic amines/aromatics | Pyrrolidine, Morpholine, Phenyl |

Strategies for Introducing Chirality into Derivatives

The introduction of chirality into the this compound scaffold is a critical step in the development of new chemical entities with potentially enhanced pharmacological profiles. Chiral molecules can exhibit significantly different biological activities, with one enantiomer often being more potent or having a better safety profile than the other. Strategies for achieving enantiomerically enriched derivatives of this core structure can be broadly categorized into two main approaches: the use of chiral building blocks during the synthesis or the application of asymmetric catalytic methods.

One of the most direct methods for introducing chirality is through the use of an enantiomerically pure piperidine precursor. By starting with a chiral piperidine derivative, the stereocenter is already established in one of the key fragments of the target molecule. For instance, the synthesis of analogous 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been achieved with high enantiomeric excess by employing chiral saturated N-heterocyclic carboxylic acids as starting materials. beilstein-journals.orgnih.gov This approach ensures that the final this compound derivative will be chiral, with the stereochemistry originating from the piperidine ring.

Another powerful strategy involves the asymmetric synthesis of the piperidine ring itself, which can then be incorporated into the oxazole structure. Asymmetric Michael additions have been successfully employed to create chiral piperidin-2,4-diones. ucl.ac.uk The use of a chiral auxiliary, such as the Davies' chiral auxiliary, can induce high stereoselectivity in the formation of the piperidine ring. ucl.ac.uk This method provides a versatile route to various chiral piperidine synthons that can be further elaborated to yield the desired this compound derivatives.

Asymmetric catalysis offers an elegant and efficient way to generate chiral molecules. For the synthesis of chiral 5-aminooxazole derivatives, which are structurally related to the target compound, the Ugi three-component reaction (U-3CR) presents a viable pathway. researchgate.net By employing a chiral amine, aldehyde, or isocyanide in this multicomponent reaction, it is possible to generate a stereocenter within the oxazole precursor. researchgate.net This method is particularly attractive due to its convergent nature, allowing for the rapid assembly of complex and diverse chiral structures.

The following table summarizes potential strategies for the enantioselective synthesis of derivatives of this compound based on methodologies applied to similar heterocyclic systems.

| Strategy | Description | Potential Application to Target Scaffold | Reference |

| Chiral Building Block Approach | Utilization of enantiomerically pure starting materials, such as chiral piperidine derivatives, to construct the target molecule. | Synthesis starting from a commercially available or synthetically prepared chiral piperidine precursor. | beilstein-journals.orgnih.gov |

| Asymmetric Michael Addition | Induction of chirality during the formation of the piperidine ring using a chiral auxiliary. | Synthesis of a chiral piperidone intermediate via an asymmetric Michael addition, followed by conversion to the this compound. | ucl.ac.uk |

| Ugi Three-Component Reaction (U-3CR) | A multicomponent reaction where the use of a chiral reactant (amine, aldehyde, or isocyanide) can lead to a chiral product. | A convergent synthesis where a chiral amine or aldehyde is used to introduce a stereocenter in a 5-aminooxazole precursor. | researchgate.net |

Detailed research findings on the application of these strategies to analogous systems are presented in the table below, illustrating the potential for their adaptation to the synthesis of chiral this compound derivatives.

| Compound Class | Chiral Method | Key Reagents/Catalysts | Achieved Enantiomeric Excess (ee) | Reference |

| Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | Chiral Building Block | Chiral N-Boc-protected amino acids | Up to 97-100% | beilstein-journals.org |

| Piperidin-2,4-diones | Asymmetric Michael Addition | Davies' chiral auxiliary | Not specified in abstract | ucl.ac.uk |

| 5-Aminooxazoles | Ugi Three-Component Reaction | Chiral amines/aldehydes | Not specified in abstract | researchgate.net |

These strategies provide a solid foundation for the design and synthesis of novel, enantiomerically pure derivatives of this compound, opening avenues for the exploration of their stereochemistry-dependent biological activities.

Future Directions and Emerging Research Avenues in 2 Methyl 5 Piperidin 1 Yl Oxazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Methyl-5-(piperidin-1-yl)oxazole will likely prioritize sustainability and efficiency. Current methods for creating substituted oxazoles, such as the Robinson-Gabriel, van Leusen, and Bredereck syntheses, often rely on harsh conditions or produce significant waste. tandfonline.comijpsonline.com Emerging research points towards greener alternatives that could be adapted for this specific compound.

Flow Chemistry: Continuous flow synthesis is a paradigm-shifting technology for producing heterocyclic compounds. springerprofessional.denih.gov By utilizing microreactors, it offers superior heat transfer, minimizes solvent usage, reduces reaction times, and enhances safety, especially when handling hazardous intermediates. nih.govdurham.ac.uk Adapting a multi-step flow process could allow for the telescoping of reactions—performing multiple transformations without isolating intermediates—to produce this compound in a highly efficient, automated, and scalable manner. uc.pt

Microwave and Ultrasound-Assisted Synthesis: Green chemistry methodologies increasingly employ microwave irradiation and ultrasonication. ijpsonline.comijpsonline.com These techniques can dramatically shorten reaction times and improve yields for oxazole (B20620) synthesis. For instance, microwave-assisted van Leusen synthesis has been shown to be highly efficient for producing 5-aryl-1,3-oxazoles. nih.gov Similarly, ultrasound has been used to synthesize various heterocycles under mild conditions with high yields. ijpsonline.com Applying these energy sources to the synthesis of this compound could offer significant advantages over conventional heating methods.

| Synthesis Method | Key Advantages | Potential for this compound |

| Continuous Flow | High efficiency, scalability, safety, reduced waste. springerprofessional.deuc.pt | Automated, on-demand production with in-line purification. durham.ac.uk |

| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields. ijpsonline.comnih.gov | Accelerated synthesis, potentially improving efficiency of classical routes. |

| Ultrasonication | Mild conditions, high yields, enhanced reaction rates. ijpsonline.com | Energy-efficient synthesis at ambient temperatures. |

| Catalytic Routes | Use of recoverable catalysts, milder conditions. kthmcollege.ac.inmdpi.com | Lowering activation energy and enabling more atom-economical pathways. |

Exploration of Underutilized Reactivity Patterns and Chemical Transformations

The 2,5-disubstituted oxazole core of this compound presents several opportunities for novel chemical transformations. Research into the fundamental reactivity of the oxazole ring can unlock new synthetic pathways and applications.

Deprotonation at the C4 position or activation of the methyl group at C2 could provide sites for further functionalization. Methodologies developed for other 2,5-disubstituted oxazoles, such as those involving deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to create a reactive C5 carbanion, could be conceptually adapted. researchgate.netnih.gov While the piperidine (B6355638) moiety at C5 is an amine, precluding direct deprotonation at that site, its electronic influence on the rest of the ring could be exploited.

Future research could focus on:

C-H Activation: Direct C-H activation/functionalization at the C4 position, catalyzed by transition metals, would be an atom-economical way to introduce new substituents.

Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions to form pyridines, a transformation that could be explored for this compound to access complex new scaffolds. wikipedia.org

Photocatalysis: Visible-light photocatalysis offers a mild and powerful tool for organic synthesis. organic-chemistry.org Dearomative cycloadditions of oxazoles with alkenes, enabled by energy transfer catalysis, have been shown to produce complex bicyclic structures, a reactivity pattern that could be applied to this compound. acs.org

Integration into Advanced Materials Science Scaffolds (Non-Biological)

The unique electronic and structural properties of the oxazole ring make it a candidate for integration into advanced, non-biological materials. semanticscholar.orgijpsonline.com The piperidine and methyl groups of this compound offer sites for polymerization or covalent attachment to larger structures.

Future research avenues include:

Polymer Science: Incorporating the molecule as a monomer or a pendant group in polymers could imbue the resulting materials with specific properties, such as altered thermal stability, conductivity, or optical characteristics. The nitrogen and oxygen atoms can act as coordination sites for metal ions, suggesting potential use in designing conductive polymers or polymer-based sensors.

Corrosion Inhibition: Azole derivatives are known for their ability to form protective layers on metal surfaces. acs.orgnih.gov Computational studies using Density Functional Theory (DFT) have investigated how azole rings interact with metal surfaces like copper. nih.gov The specific electronic structure of this compound could be evaluated for its potential as a novel corrosion inhibitor for various metals and alloys.

Application in Purely Chemical Catalysis as a Ligand or Organocatalyst

The nitrogen atoms in both the oxazole and piperidine rings present an opportunity for this compound to serve as a ligand in transition metal catalysis. The sp2-hybridized nitrogen of the oxazole ring and the sp3-hybridized nitrogen of the piperidine can act as N-donors. mdpi.com

Vanadium complexes with oxazole-based ligands have been successfully used as catalysts in ethylene (B1197577) polymerization and copolymerization, demonstrating that the substitution pattern on the oxazole ring significantly impacts catalyst activity and the properties of the resulting polymer. mdpi.com Similarly, palladium catalysts featuring oxazole-based ligands have been employed in cross-coupling reactions. tandfonline.com Future work could involve synthesizing transition metal complexes with this compound and evaluating their catalytic activity in a range of organic transformations, such as C-C bond formation, hydrogenations, or polymerizations.

The molecule itself could also be explored as an organocatalyst, leveraging the basicity of the piperidine nitrogen to catalyze reactions like Michael additions or aldol (B89426) condensations.

Advanced Computational Modeling for Predictive Chemical Synthesis

Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting chemical behavior and guiding synthetic efforts. irjweb.com For this compound, DFT calculations can provide deep insights into its structure, electronics, and reactivity, accelerating the discovery of new applications.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Modeling potential reaction pathways for novel syntheses or transformations can help predict feasibility, identify key intermediates, and optimize reaction conditions before extensive lab work is undertaken. organic-chemistry.org

Predicting Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra can aid in the characterization of the compound and its derivatives.

Electronic Structure Analysis: Calculating parameters like HOMO-LUMO energy gaps, chemical hardness, and electrophilicity can predict the molecule's reactivity and its potential interactions with other chemical species, such as metal surfaces or catalytic centers. irjweb.comnih.gov

| Computational Parameter | Predicted Property | Application |

| HOMO-LUMO Gap | Chemical reactivity, electronic transitions. irjweb.com | Guiding design for materials science and catalysis. |

| Molecular Electrostatic Potential | Nucleophilic/electrophilic sites. caltech.edu | Predicting sites for chemical reactions. |

| Gibbs Free Energy of Reaction | Reaction feasibility and stability of isomers. researchgate.net | Optimizing synthetic routes and predicting product ratios. |

| Adsorption Energy on Metal Surface | Strength of interaction. nih.gov | Screening for potential as a corrosion inhibitor. |

Green Chemistry Methodologies for Enhanced Efficiency and Environmental Impact Reduction

Aligning with global trends in chemical synthesis, future research on this compound will undoubtedly focus on green chemistry principles. ijpsonline.comresearchgate.net This involves a holistic approach to minimize the environmental footprint of its synthesis and use.

Key strategies include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with water, ionic liquids, or deep-eutectic solvents can significantly reduce environmental impact. ijpsonline.comijpsonline.com One-pot van Leusen syntheses of oxazoles have been successfully performed in reusable ionic liquids. ijpsonline.com

Catalyst-Free and Solvent-Free Reactions: Developing reactions that proceed under solvent-free conditions, perhaps with microwave or mechanical (ball-milling) energy input, represents a significant green advancement. kthmcollege.ac.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. mdpi.com This often involves favoring addition and cyclization reactions over those that use protecting groups or generate stoichiometric byproducts.

By focusing on these emerging research avenues, the scientific community can unlock the full chemical potential of this compound, paving the way for its application in catalysis, materials science, and advanced organic synthesis.

Q & A

Q. What experimental approaches study interactions between oxazole derivatives and metallic nanoparticles?

- Methodology : UV-Vis and fluorescence quenching assays measure binding constants (Kb) with silver nanoparticles. TEM and dynamic light scattering (DLS) characterize nanoparticle size changes post-interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.